N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a synthetic triazole derivative characterized by:
- A 1,2,4-triazole core substituted at position 3 with a butylsulfanyl group (C₄H₉S), enhancing lipophilicity.
- A furan-2-carboxamide moiety at the methyl group of the triazole, enabling hydrogen bonding and π-π stacking.
Triazole derivatives are widely studied for their pharmacological and agrochemical properties, including antifungal, antitumoral, and antiviral activities . However, specific biological data for this compound remains uncharacterized in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c1-2-3-9-27-18-23-22-16(11-21-17(25)15-5-4-8-26-15)24(18)12-6-7-13(19)14(20)10-12/h4-8,10H,2-3,9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKTWVBFVKMSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Butylsulfanyl Group:
Formation of the Furan-2-Carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Material Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in various biological studies to understand its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymatic Activity: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulate Receptor Activity: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In certain cancer cells, the compound can induce apoptosis, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
(a) Impact of Sulfur-Containing Groups
- The butylsulfanyl group in the target compound may enhance membrane permeability compared to shorter-chain analogs (e.g., methylsulfanyl in Analog 1) due to increased hydrophobicity .
- Sulfanylacetamide derivatives (e.g., Analog 3) demonstrate fungicidal activity, suggesting sulfur’s role in disrupting microbial enzymes or membranes .
(b) Role of Aromatic Substitutents
- Furan-2-carboxamide in the target compound differs from indazole (Analog 2) or benzopyranone (Analog 4), which are associated with π-stacking and antiviral activity .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 3 | Analog 4 |
|---|---|---|---|---|
| Molecular Weight* | ~463 g/mol | ~423 g/mol | ~385 g/mol | ~450–500 g/mol |
| LogP (Predicted) | ~4.2 (high lipophilicity) | ~3.8 | ~3.1 | ~2.5–3.5 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 | 5–7 |
*Calculated based on molecular formulas from evidence.
Biological Activity
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure, which includes a triazole ring, a butylsulfanyl group, and a dichlorophenyl group, makes it an interesting subject of study in various biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula : C21H22Cl2N4OS
- Molecular Weight : 449.39 g/mol
Structural Features
The compound's structure can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Triazole Ring : Cyclization involving hydrazine and nitrile compounds.
- Introduction of the Butylsulfanyl Group : Nucleophilic substitution with butylthiol.
- Attachment of the Dichlorophenyl Group : Coupling reactions such as Suzuki or Heck reactions.
- Final Assembly : Condensation with phenylacetic acid derivatives.
Antifungal and Antibacterial Properties
Research indicates that compounds with triazole rings exhibit significant antifungal and antibacterial activities. The presence of the butylsulfanyl group enhances these properties by increasing lipophilicity and improving cell membrane penetration.
The mechanism of action may involve:
- Inhibition of enzymes involved in microbial cell wall synthesis.
- Disruption of essential metabolic pathways in microorganisms.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds exhibit selective antimicrobial activity against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound showed comparable efficacy to standard antibiotics like chloramphenicol .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that related triazole derivatives can induce apoptosis in cancer cell lines (e.g., HeLa and MCF-7). The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to cell death .
Comparative Biological Activity Table
Therapeutic Applications
Given its biological activity, this compound shows potential as:
- An antifungal agent for treating infections caused by resistant fungi.
- An antibacterial agent against gram-positive bacterial infections.
- A chemotherapeutic agent in cancer treatment protocols due to its cytotoxic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
